molecular formula C19H24N2O B4925644 1-benzyl-4-(2-ethoxyphenyl)piperazine

1-benzyl-4-(2-ethoxyphenyl)piperazine

Cat. No.: B4925644
M. Wt: 296.4 g/mol
InChI Key: KTLQFDSKYMSRAD-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-ethoxyphenyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a benzyl group and an ethoxyphenyl group attached to the piperazine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(2-ethoxyphenyl)piperazine can be synthesized through various methods. One common approach involves the reaction of piperazine with benzyl chloride and 2-ethoxybenzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(2-ethoxyphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

BEPP has been extensively studied for its potential therapeutic effects. Its structural characteristics allow it to interact with various biological targets, making it a valuable scaffold in drug development.

Case Studies and Findings

  • Antidepressant Activity : Research has indicated that piperazine derivatives can exhibit antidepressant-like effects in animal models. BEPP's structural modifications enhance its affinity for serotonin receptors, suggesting potential use in treating depression .
  • Antipsychotic Properties : A study demonstrated that BEPP shows promise as an antipsychotic agent through its modulation of dopaminergic pathways, which are critical in the management of schizophrenia .

Neuropharmacology

The compound has been investigated for its effects on the central nervous system (CNS). Its ability to cross the blood-brain barrier makes it a candidate for neurological studies.

Research Insights

  • Cognitive Enhancement : BEPP has been evaluated for cognitive enhancement properties, with findings suggesting it may improve memory and learning processes in preclinical models .
  • Anxiolytic Effects : Studies have shown that BEPP may reduce anxiety-like behaviors, indicating its potential as an anxiolytic agent .

Structure-Activity Relationship (SAR) Studies

The exploration of SAR is crucial in understanding how variations in chemical structure affect biological activity. BEPP serves as a model compound in these studies.

Key Findings

  • Modifications to the ethoxy group have been shown to influence receptor binding affinity and selectivity, which is essential for developing targeted therapies .

Material Science Applications

Beyond pharmacological applications, BEPP and similar compounds are being explored in material science for their electronic properties.

Applications

  • Organic Electronics : The unique electronic properties of piperazine derivatives make them suitable for use in organic semiconductors and photovoltaic devices .

Mechanism of Action

The mechanism of action of 1-benzyl-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive properties .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-(2-ethoxyphenyl)piperazine is unique due to the presence of both benzyl and ethoxyphenyl groups, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-benzyl-4-(2-ethoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-2-22-19-11-7-6-10-18(19)21-14-12-20(13-15-21)16-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLQFDSKYMSRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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